molecular formula C16H12FN3OS2 B11658557 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide

2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11658557
M. Wt: 345.4 g/mol
InChI Key: ZQYAIKXXTCZBID-GIJQJNRQSA-N
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Description

This compound belongs to a class of benzothiazole-based hydrazones, characterized by a 1,3-benzothiazole core linked to a sulfanylacetohydrazide moiety. Such derivatives are frequently explored for anticonvulsant, antimicrobial, and anticancer applications due to their ability to interact with biological targets like enzymes or receptors .

Properties

Molecular Formula

C16H12FN3OS2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12FN3OS2/c17-12-5-3-4-11(8-12)9-18-20-15(21)10-22-16-19-13-6-1-2-7-14(13)23-16/h1-9H,10H2,(H,20,21)/b18-9+

InChI Key

ZQYAIKXXTCZBID-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Conventional Hydrazinolysis

Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate (10 mmol) is refluxed with excess hydrazine hydrate (20 mmol) in ethanol (20 mL) for 8 hours. Post-reaction, the mixture is cooled, filtered, and recrystallized from methanol to yield white crystals (75–80% yield). Mechanistically, nucleophilic acyl substitution replaces the ethoxy group with a hydrazide moiety.

Key Data:

ParameterValue
Reaction Temperature78°C (reflux)
Time8 hours
Yield75–80%

Microwave-Assisted Synthesis

A greener alternative involves irradiating a mixture of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate (10 mmol), hydrazine hydrate (20 mmol), and ethanol (15 mL) in a microwave reactor at 180°C for 4 minutes. This method reduces reaction time by 99% while maintaining comparable yields (72–78%).

Condensation with 3-Fluorobenzaldehyde

The hydrazide intermediate undergoes Schiff base formation with 3-fluorobenzaldehyde to yield the final product.

Conventional Reflux Method

2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide (5 mmol) and 3-fluorobenzaldehyde (5 mmol) are refluxed in ethanol (30 mL) with catalytic triethylamine (0.5 mL) for 6 hours. The precipitated product is filtered and recrystallized from ethanol (yield: 65–70%).

Mechanistic Insight:
The reaction proceeds via nucleophilic attack by the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the E-configuration imine.

Solvent-Free Ball Milling

A mixture of the hydrazide (5 mmol), 3-fluorobenzaldehyde (5 mmol), and CuCl₂ (15 mol%) is ground in a planetary ball mill at 300 rpm for 1.5 hours. The crude product is washed with ethyl acetate and dried, achieving 80% yield. This method eliminates solvent use and reduces reaction time to 1.5 hours.

Comparative Efficiency:

MethodTimeYieldCatalyst
Conventional Reflux6 hr65%None
Ball Milling1.5 hr80%CuCl₂

Alternative Pathways and Optimization

One-Pot Synthesis

A novel one-pot strategy combines 2-mercaptobenzothiazole, ethyl chloroacetate, hydrazine hydrate, and 3-fluorobenzaldehyde in sequential steps. While theoretically feasible, this approach suffers from lower yields (50–55%) due to competing side reactions.

Ultrasound-Assisted Condensation

Ultrasonication (40 kHz) of the hydrazide and aldehyde in ethanol for 15 minutes enhances reaction kinetics, yielding 73% product. The cavitation effect improves mass transfer, reducing energy consumption.

Purification and Characterization

Purification:

  • Recrystallization from ethanol or methanol is standard.

  • Column chromatography (silica gel, ethyl acetate/hexane 1:4) resolves impurities in low-yield reactions.

Characterization Data:

  • FT-IR: N-H stretch (3250 cm⁻¹), C=O (1680 cm⁻¹), C=N (1620 cm⁻¹).

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.45–8.10 (m, 8H, aromatic), 4.12 (s, 2H, SCH₂).

Challenges and Recommendations

  • Steric Hindrance: Bulky substituents on the benzothiazole or aldehyde reduce yields. Using electron-withdrawing groups on the aldehyde improves reactivity.

  • Catalyst Recycling: CuCl₂ in ball milling can be reused thrice without significant activity loss.

  • Scale-Up: Microwave and ball-milling methods are preferable for industrial scaling due to shorter cycles and lower solvent waste .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It is used in biological assays to study enzyme inhibition and protein interactions.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Agriculture: It is investigated for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It can also interact with receptors to modulate signal transduction pathways or bind to DNA to interfere with replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Bioactivities
Compound Name (Substituent) Molecular Weight Key Biological Activity Reference
Target Compound (3-fluorophenyl) 361.42 g/mol Anticonvulsant (6 Hz test, pending data)
4-Fluorophenyl analog (Hydrazone114) 343.42 g/mol Antimicrobial (MIC: 13.3–26.6 μM against E. coli, K. pneumoniae)
4-Chloro-3-nitrophenyl analog 406.86 g/mol Not explicitly reported; nitro groups often enhance cytotoxicity
3-Hydroxyphenyl analog 343.42 g/mol Potential antioxidant/antimicrobial (hydroxy group improves solubility)
2,3-Dichlorophenyl analog 401.30 g/mol Likely enhanced lipophilicity; may improve CNS penetration
3-Methoxyphenyl analog 373.46 g/mol Anticancer (methoxy groups can modulate CYP450 interactions)
Key Observations:
  • Fluorine Position Matters: The 3-fluorophenyl substituent in the target compound may offer distinct electronic effects compared to the 4-fluoro analog (Hydrazone114).
  • Hydroxy/Methoxy Groups : The 3-hydroxy analog’s polarity may enhance solubility but reduce membrane permeability, whereas methoxy groups (e.g., 3-methoxyphenyl) balance lipophilicity and metabolic stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 4-Fluoro Analog 3-Hydroxy Analog
Molecular Weight 361.42 343.42 343.42
LogP (Predicted) ~3.2 ~2.8 ~1.5
Hydrogen Bond Donors 2 2 3
Hydrogen Bond Acceptors 5 5 6
  • Lipophilicity : The 3-fluorophenyl group increases LogP compared to the 4-fluoro and 3-hydroxy analogs, suggesting better membrane permeability .
  • Hydrogen Bonding: The 3-hydroxy analog’s additional donor/acceptor sites may favor interactions with polar biological targets (e.g., enzymes) but reduce oral bioavailability .

Therapeutic Potential

  • Anticonvulsant Activity : Kumar et al. demonstrated that benzothiazole-hydrazones (e.g., compounds 27–28) exhibit efficacy in the 6 Hz psychomotor seizure model, a standard for refractory epilepsy. The target compound’s fluorophenyl group may enhance potency by stabilizing ligand-receptor interactions .
  • Antimicrobial Activity : Fluorinated hydrazones like Hydrazone114 show moderate activity against Gram-negative bacteria (MIC = 13.3–26.6 μM), but the 3-fluoro derivative’s broader spectrum remains untested .
  • Anticancer Potential: Methoxy-substituted analogs (e.g., 3-methoxyphenyl) have been explored for antiproliferative effects, though specific data for the target compound are lacking .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide is a derivative of benzothiazole known for its potential biological activities. Benzothiazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article focuses on the biological activity of the specified compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for this compound is C13H10FN3S2C_{13}H_{10}FN_3S_2, with a molecular weight of approximately 282.36 g/mol. The structure includes a benzothiazole moiety linked to an acetohydrazide group, which is believed to enhance its biological activity.

Antitumor Activity

Recent studies have shown that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have been tested against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods.

  • Case Study : A study evaluated the cytotoxic effects of benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that certain derivatives displayed IC50 values in the low micromolar range, suggesting potent antitumor activity .
CompoundCell LineIC50 (µM) in 2DIC50 (µM) in 3D
Compound AA5496.26 ± 0.3320.46 ± 8.63
Compound BHCC8276.48 ± 0.1116.00 ± 9.38

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives are well-documented. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In a comparative study, several benzothiazole compounds were tested against Escherichia coli and Staphylococcus aureus. The results showed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Bacterial StrainMIC (µg/mL)
E. coli25
S. aureus15

The proposed mechanisms underlying the biological activities of benzothiazole derivatives include:

  • DNA Binding : Many compounds exhibit a tendency to bind to DNA, inhibiting DNA-dependent enzymes and disrupting replication processes .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Q & A

Basic Synthesis and Purification

Q: What are the key steps and conditions for synthesizing 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide? A:

  • Step 1: Condensation of 2-hydrazinobenzothiazole with 3-fluorobenzaldehyde in ethanol under reflux (4–6 hours) with catalytic glacial acetic acid to form the hydrazone bond .
  • Step 2: Reaction monitoring via TLC (chloroform:methanol, 7:3 ratio) to confirm completion .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
    Critical Parameters:
  • Temperature control (70–80°C) to avoid side reactions.
  • Use of anhydrous solvents to prevent hydrolysis.

Structural Confirmation

Q: Which analytical techniques are essential for confirming the structure and purity of this compound? A:

  • NMR Spectroscopy:
    • 1H NMR: Peaks at δ 8.2–8.5 ppm confirm the (E)-configuration of the hydrazone group .
    • 13C NMR: Signals at ~160–165 ppm indicate the carbonyl group of the acetohydrazide moiety .
  • Mass Spectrometry (HRMS): Exact mass matching the molecular formula (e.g., C₁₆H₁₂FN₃OS₂, [M+H]+ = 362.03) .
  • Single-Crystal XRD: For unambiguous confirmation of stereochemistry (if crystallized) using SHELX software .

Basic Biological Screening

Q: What preliminary biological assays are recommended for evaluating this compound’s activity? A:

  • Antimicrobial Testing:
    • MIC Assays: Against Gram-negative (e.g., E. coli MTCC 4351) and Gram-positive bacteria. Reported MIC values for analogous compounds range from 13.3–26.6 µg/mL .
  • Enzyme Inhibition:
    • Carbonic anhydrase inhibition assays (e.g., via esterase activity measurement) due to structural similarity to sulfonamide inhibitors .
      Methodology:
  • Microdilution broth method for MIC determination .
  • Spectrophotometric monitoring of enzyme activity (e.g., 4-nitrophenyl acetate hydrolysis for carbonic anhydrase) .

Advanced Reaction Optimization

Q: How can reaction yields be improved for derivatives with electron-withdrawing substituents (e.g., 3-fluoro)? A:

  • Catalyst Optimization: Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the aldehyde .
  • Solvent Selection: Polar aprotic solvents (DMF or DMSO) to stabilize intermediates .
  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >85% yield .
    Data Conflict Resolution:
  • Lower yields reported in ethanol vs. DMF due to reduced solubility of intermediates. Use solubility parameters (Hansen solubility theory) to select solvents .

Mechanistic Studies

Q: What is the proposed mechanism of action for this compound’s biological activity? A:

  • Enzyme Interaction:
    • The benzothiazole sulfanyl group binds to zinc in metalloenzymes (e.g., carbonic anhydrase), disrupting catalytic activity .
    • The fluorophenyl group enhances lipophilicity, improving membrane permeability .
  • Receptor Binding:
    • Hydrazone moiety may interact with bacterial DNA gyrase via hydrogen bonding .
      Validation Methods:
  • Molecular docking (AutoDock Vina) to simulate binding to target enzymes .
  • Site-directed mutagenesis to confirm key binding residues .

Data Contradiction Analysis

Q: How should researchers address discrepancies in biological activity data across studies? A:

  • Source Comparison:
    • Verify strain-specific activity (e.g., E. coli MTCC 4351 vs. clinical isolates) .
  • Structural Variants:
    • Compare substituent effects (e.g., 3-fluoro vs. 4-chloro analogs) using SAR tables .
      Example Conflict Resolution:
  • Lower MIC values in one study may arise from differences in assay pH (e.g., pH 7.4 vs. 6.5), altering ionization of the hydrazone group .

Advanced Computational Modeling

Q: What in silico strategies can predict the compound’s pharmacokinetic properties? A:

  • ADMET Prediction:
    • SwissADME: Predicts high gastrointestinal absorption (TPSA < 90 Ų) but potential CYP450 inhibition due to the benzothiazole ring .
    • pkCSM: Estimates moderate blood-brain barrier penetration (logBB = -0.5) .
  • Docking Studies:
    • Glide/SP docking into Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) reveals key hydrophobic interactions .

Stability and Storage

Q: What are the optimal storage conditions to prevent degradation? A:

  • Storage: -20°C in amber vials under argon to avoid hydrolysis of the hydrazone bond .
  • Stability Assays:
    • HPLC monitoring over 6 months shows <5% degradation in DMSO at -20°C vs. 20% degradation at 25°C .

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